Ethyl 2-(3-oxocyclobutyl)acetate

Description

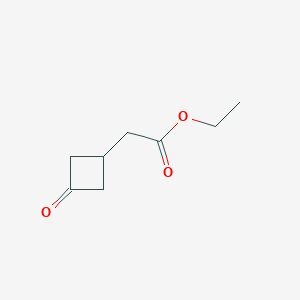

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-oxocyclobutyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNTWYXAUGZJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 3 Oxocyclobutyl Acetate and Analogues

Strategies for Cyclobutane (B1203170) Ring Construction

Cycloaddition Reactions in Oxocyclobutyl Precursor Synthesis

Cycloaddition reactions, which form a cyclic molecule from two or more unsaturated starting materials, are a direct and powerful method for constructing ring systems. numberanalytics.com For the synthesis of cyclobutanes, the [2+2] cycloaddition is the most relevant, typically involving the reaction of two components with two π-electrons each. numberanalytics.comlibretexts.org

These reactions are often initiated photochemically. Photochemical [2+2] cycloadditions are highly effective for creating strained four-membered rings from two alkene partners. libretexts.org One of the reaction partners must be conjugated to absorb light and enter an excited state. libretexts.org Another important variant is the thermal [2+2] cycloaddition of a ketene (B1206846) with an alkene. Ketenes are excellent substrates for this reaction, reacting with alkenes (ketenophiles) to form cyclobutanones directly. libretexts.org

To overcome the challenges of unreactive compounds under standard conditions, hyperbaric reactions, conducted at very high pressures (10-15 kbar), can facilitate cycloadditions. ru.nl For instance, a library of cyclobutanol (B46151) derivatives was synthesized using a key hyperbaric [2+2] cycloaddition between sulfonyl allenes and a vinyl ether. ru.nlresearchgate.net

Table 1: Examples of [2+2] Cycloaddition Conditions

| Reactants | Conditions | Product Type | Yield |

|---|---|---|---|

| Benzocyclobutenone + 3,4-dihydroisoquinoline | 365 nm light, Et₂O, 10 °C | Tetrahydroisoquinolinone | 99% nih.gov |

| Sulfonyl allene (B1206475) + Benzyl vinyl ether | 15 kbar, 50 °C, 19 h | Substituted Cyclobutane | 83% ru.nl |

Ring Contraction Approaches to 3-Oxocyclobutyl Systems

Ring contraction reactions provide an alternative and sometimes more versatile route to small, functionalized rings from larger, more easily accessible ones. wikipedia.orgrsc.orgntu.ac.uk These methods involve the rearrangement or extrusion of a small molecule from a larger parent ring. rsc.orgntu.ac.uk

One of the most classic methods is the Favorskii rearrangement , where an α-halo cycloalkanone rearranges in the presence of a base to yield a ring-contracted carboxylic acid derivative. The reaction is believed to proceed through a cyclopropanone (B1606653) intermediate which is then opened by a nucleophile. harvard.edu This method is particularly useful for synthesizing functionalized cyclopentanes from cyclohexanones. harvard.edu

A more recent and highly stereoselective method involves the contractive synthesis of cyclobutanes from pyrrolidines . This approach uses iodonitrene chemistry to mediate a nitrogen extrusion process. ntu.ac.uknih.govacs.org The reaction proceeds through a radical pathway, allowing for the stereospecific formation of multi-substituted cyclobutanes from readily available pyrrolidine (B122466) precursors. ntu.ac.uknih.gov This method has been successfully applied in the formal synthesis of the natural product piperarborenine B. ntu.ac.ukacs.org

Table 2: Ring Contraction Methodologies

| Starting Material Type | Reagents/Conditions | Product Type | Key Feature |

|---|---|---|---|

| α-Halo Cycloalkanone | Base (e.g., NaOCH₃) | Ring-contracted ester | Favorskii Rearrangement harvard.edu |

| Pyrrolidine | Iodonitrene | Substituted Cyclobutane | Stereospecific Nitrogen Extrusion ntu.ac.uknih.gov |

Esterification and Functional Group Introduction Techniques

Once the 3-oxocyclobutane core is established, specifically as 3-oxocyclobutanecarboxylic acid, the final step is the introduction of the ethyl acetate (B1210297) group. This is achieved through esterification.

The most common method for this transformation is the Fischer esterification . This reaction involves heating the carboxylic acid (3-oxocyclobutanecarboxylic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.ukyoutube.com The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the ester product, the alcohol is often used as the solvent, or water is removed as it forms. youtube.com

For substrates that may be sensitive to strong acids and high temperatures, milder esterification methods are available. A widely used approach is the reaction of the carboxylic acid with the alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds at room temperature under nonacidic conditions and is effective even for sterically hindered substrates. orgsyn.org

A patent describes the synthesis of the precursor, 3-oxocyclobutanecarboxylic acid, via ozonolysis of 3-benzylidenecyclobutanecarboxylic acid, which is obtained from the hydrolysis of 3-benzylidenecyclobutyronitrile. google.com The ozonolysis product is worked up and extracted to yield the solid 3-oxocyclobutanecarboxylic acid. google.com This acid is the direct precursor needed for esterification to obtain the target molecule.

Targeted Synthesis of Ethyl 2-(3-oxocyclobutyl)acetate

The direct synthesis of this compound requires a strategy that combines the construction of the 3-oxocyclobutane ring with the attachment of the ethyl acetate side chain.

Exploration of "One-Pot" Methodologies for Analogues

"One-pot" synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. This strategy is highly desirable in modern organic synthesis.

While a specific one-pot synthesis for this compound is not prominently documented, the principles can be seen in the synthesis of related analogues. For example, a "one-pot" method has been developed for preparing Ethyl 2-oxocyclopentylacetate from diethyl adipate. google.com This process involves a sequence of condensation, substitution, hydrolysis, and decarboxylation, followed by a final esterification step, all streamlined to improve yield and facilitate large-scale production. google.com Similarly, one-pot syntheses have been reported for complex structures like Δ(3)-tetrahydrocannabinol analogues and various thiazolidinone derivatives, demonstrating the broad applicability of this approach. nih.govresearchgate.net These examples highlight the potential for developing an efficient, one-pot procedure for the target cyclobutane compound by carefully sequencing reactions like ring formation and functional group installation.

Table 3: Example of a "One-Pot" Synthesis for an Analogue

| Target Analogue | Starting Materials | Reaction Sequence | Key Advantage |

|---|---|---|---|

| Ethyl 2-oxocyclopentylacetate | Diethyl adipate, Ethyl chloroacetate | Condensation → Substitution → Hydrolysis/Decarboxylation → Esterification | High yield, suitable for large-scale production google.com |

Stereoselective Synthesis of Cyclobutyl-Containing Esters

Many applications of complex molecules require specific stereoisomers. Therefore, developing stereoselective syntheses for cyclobutyl-containing esters is of high importance. Stereocontrol can be achieved by using chiral starting materials, chiral catalysts, or stereospecific reactions.

The ring contraction of pyrrolidines mentioned earlier is inherently stereospecific, meaning the stereochemistry of the starting pyrrolidine directly dictates the stereochemistry of the resulting cyclobutane product. ntu.ac.uknih.gov This provides a powerful tool for accessing enantiomerically pure cyclobutanes.

Another approach is the solid-state photodimerization of precursor molecules. By arranging molecules in a specific orientation within a crystal lattice or a metal-organic framework, subsequent [2+2] photodimerization can lead to the selective formation of a single cyclobutane isomer. nih.gov This "freezing" and "transferring" of conformational information from the solid state to the final product allows for predictable stereocontrol. nih.gov These advanced methods underscore the capability of modern synthetic chemistry to produce specific stereoisomers of complex cyclobutyl esters for specialized applications.

Purification and Isolation Techniques in Preparative Synthesis

The successful synthesis of this compound and its analogues relies on effective purification and isolation techniques to remove byproducts, unreacted starting materials, and other impurities. The choice of method is dictated by the physical and chemical properties of the target compound and the impurities present. Common strategies include chromatographic separations, recrystallization, and distillation.

Chromatographic Separations in this compound Synthesis

Chromatographic techniques are powerful tools for the purification of this compound, exploiting differences in the partitioning of compounds between a stationary phase and a mobile phase. Flash chromatography, a rapid form of column chromatography, is particularly prevalent.

Research Findings:

In the synthesis of various cyclobutane derivatives, silica (B1680970) gel chromatography is a frequently employed method for purification. For instance, after a reaction workup involving extraction and drying over sodium sulfate, the crude product of a cyclobutane synthesis was purified by silica gel chromatography using a solvent gradient of 0–5% ethyl acetate in hexanes. acs.org This technique is effective for separating compounds with different polarities.

Flash chromatography is also a standard procedure in multi-step syntheses involving complex intermediates. In several instances, crude reaction products are directly subjected to flash chromatography to isolate the desired compounds. The selection of the eluent system is critical for achieving good separation. Common solvent systems include mixtures of hexanes and ethyl acetate in varying ratios (e.g., 4:1, 6:1, 10:1, 2:1), chosen based on the polarity of the target molecule. core.ac.uk For example, after a reaction, the solvent can be removed in vacuo, and the resulting residue purified by flash chromatography. core.ac.uk

The progress of the separation is often monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. tcd.ie This allows for the efficient collection of the target compound.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application Example | Reference |

|---|---|---|---|---|

| Silica Gel Chromatography | Silica Gel | 0-5% Ethyl Acetate in Hexanes | Purification of a crude cyclobutane product after extraction. | acs.org |

| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate (4:1) | Isolation of a keto ester derivative. | core.ac.uk |

| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate (6:1) | Purification of a hydroxy acid methyl ester. | core.ac.uk |

| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate (10:1) | Purification of a methoxymethoxy-substituted ester. | core.ac.uk |

Recrystallization and Distillation Methods

Recrystallization and distillation are classic purification techniques based on differences in solubility and boiling points, respectively.

Recrystallization:

Recrystallization is a process used to purify solid compounds. It involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. This technique is particularly effective for achieving a high state of purity. bartleby.com The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should remain soluble at low temperatures.

Distillation:

Distillation is employed to purify liquids with different boiling points. For compounds like this compound, which are liquids at room temperature, distillation under reduced pressure (vacuum distillation) is often the preferred method. Lowering the pressure reduces the boiling point of the compound, which helps to prevent thermal decomposition of heat-sensitive molecules.

In the synthesis of a related compound, ethyl 2-oxocyclopentylacetate, the crude product, a brown oil, was purified by distillation under reduced pressure to yield a colorless liquid. google.com The distillation was carried out at a pressure of 10 mmHg, with the product collected at a temperature range of 115-120°C. google.com This process effectively separates the desired ester from non-volatile impurities and other components with significantly different boiling points. The efficiency of the distillation can be improved by using a distillation column and controlling the heating rate to ensure a slow and steady collection of the distillate, typically at a rate of about 10 drops per minute. wvu.edu

| Technique | Compound | Pressure | Boiling Point (°C) | Reference |

|---|---|---|---|---|

| Reduced Pressure Distillation | Ethyl 2-oxocyclopentylacetate | 10 mmHg | 115-120 | google.com |

| Reduced Pressure Distillation | Ethyl 2-oxocyclopentylacetate | 13 mmHg | 123 | google.com |

Reactivity and Transformation Pathways of Ethyl 2 3 Oxocyclobutyl Acetate

Enolate Chemistry and Alkylation Reactions

The presence of two carbonyl groups in the molecule results in acidic protons at three distinct positions: the methylene (B1212753) group of the ethyl acetate (B1210297) side chain and the two α-carbons of the cyclobutanone (B123998) ring. This allows for the strategic formation of enolates and subsequent alkylation reactions.

The methylene protons situated between the ester carbonyl and the cyclobutyl ring are the most acidic protons in the molecule (pKa ≈ 11-13 in DMSO), analogous to the α-protons of ethyl acetoacetate. libretexts.orglibretexts.org This increased acidity is due to the ability of the resulting conjugate base to be stabilized by resonance delocalization across both the ester and ketone carbonyl groups.

Deprotonation is readily achieved using a suitable base, such as sodium ethoxide in ethanol, to generate a resonance-stabilized enolate. libretexts.orgtcd.ie This enolate is a potent nucleophile and can undergo SN2 reactions with a variety of electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond at the α-position. libretexts.orgorganicchemistrydata.org The general sequence involves enolate formation followed by nucleophilic attack on the alkyl halide. libretexts.org

The reaction can be summarized as follows:

Enolate Formation: Treatment with a base like sodium ethoxide (NaOEt) or the stronger base lithium diisopropylamide (LDA) removes a proton from the α-methylene group. libretexts.orgyoutube.com

Alkylation: The resulting enolate attacks a primary or secondary alkyl halide in an SN2 fashion. libretexts.org Tertiary halides are not suitable as they lead to elimination reactions. libretexts.org

The table below illustrates the products formed from the alkylation of Ethyl 2-(3-oxocyclobutyl)acetate with various alkylating agents.

| Alkylating Agent (R-X) | Base | Product |

| Methyl Iodide (CH₃I) | NaOEt | Ethyl 2-(3-oxocyclobutyl)-2-methylacetate |

| Benzyl Bromide (C₆H₅CH₂Br) | NaOEt | Ethyl 2-(3-oxocyclobutyl)-2-benzylacetate |

| Allyl Chloride (CH₂=CHCH₂Cl) | LDA | Ethyl 2-(3-oxocyclobutyl)-2-allylacetate |

The protons on the carbons alpha to the cyclobutanone carbonyl (at the C2 and C4 positions) are also acidic, though significantly less so than those on the ester's α-methylene group. Selective alkylation at these sites in the presence of the more acidic methylene group is challenging.

Under typical conditions using one equivalent of base, deprotonation will occur preferentially at the methylene of the acetate side chain. To achieve reactivity at the cyclobutanone's α-carbons, a strategy involving the formation of a dianion would be necessary. This would involve using at least two equivalents of a very strong, non-nucleophilic base like LDA. The first equivalent would deprotonate the most acidic site (the ester α-methylene), and the second would deprotonate one of the less acidic cyclobutanone α-protons. Subsequent reaction with an electrophile could then occur at the more reactive ring enolate. However, controlling the regioselectivity of this second deprotonation can be difficult.

Alternatively, protecting the ester functionality before attempting to form an enolate at the ketone's α-carbon is another possible, though synthetically longer, route. Given these complexities, reactivity is most commonly directed to the ester's α-position. libretexts.org

Carbonyl Group Transformations of the Cyclobutanone Moiety

The ketone of the cyclobutanone ring is an electrophilic center and undergoes a variety of characteristic carbonyl group reactions. byjus.com These transformations allow for the introduction of new functional groups and modification of the cyclic core.

The carbonyl carbon of the cyclobutanone is electrophilic due to the polarity of the carbon-oxygen double bond and is susceptible to attack by nucleophiles. masterorganicchemistry.com This class of reactions, known as nucleophilic addition, converts the sp²-hybridized carbonyl carbon to an sp³-hybridized center, typically forming an alcohol. masterorganicchemistry.comwikipedia.org

Strong, irreversible nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) add directly to the ketone. The reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then protonated during an acidic workup to yield a tertiary alcohol. byjus.com This reaction is generally selective for the ketone over the ester, as ketones are more reactive electrophiles than esters.

| Nucleophile | Reagent | Intermediate Product | Final Product (after workup) |

| Methyl | CH₃MgBr or CH₃Li | Magnesium or Lithium alkoxide | Ethyl 2-(3-hydroxy-3-methylcyclobutyl)acetate |

| Phenyl | C₆H₅MgBr or C₆H₅Li | Magnesium or Lithium alkoxide | Ethyl 2-(3-hydroxy-3-phenylcyclobutyl)acetate |

| Cyanide | HCN, base catalyst | Cyanohydrin alkoxide | Ethyl 2-(3-cyano-3-hydroxycyclobutyl)acetate |

The addition of cyanide, often from a source like hydrogen cyanide (HCN) or a salt such as KCN, results in the formation of a cyanohydrin, which contains both a hydroxyl and a nitrile group attached to the same carbon. byjus.comlibretexts.org

The cyclobutanone carbonyl can react with nitrogen-based nucleophiles, such as hydroxylamine (B1172632) and its derivatives, to form imine-type products. byjus.com The reaction of this compound with hydroxylamine (NH₂OH), typically in the presence of a weak acid or base catalyst like pyridine, yields the corresponding oxime. youtube.combu.edu

The mechanism involves the initial nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by proton transfer to form a carbinolamine intermediate. youtube.com Subsequent dehydration of this unstable intermediate, often promoted by heating, leads to the formation of the C=N double bond of the oxime. youtube.combu.edu

Reaction Scheme for Oxime Formation: this compound + NH₂OH → Ethyl 2-(3-(hydroxyimino)cyclobutyl)acetate + H₂O

Similarly, reactions with other hydrazine (B178648) derivatives can be used to form related compounds, which can be useful for characterization or as synthetic intermediates.

| Reagent | Derivative Formed |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (NH₂NH₂) | Hydrazone |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |

The ketone of the cyclobutanone can be selectively reduced to a secondary alcohol without affecting the less reactive ethyl ester group. This is commonly achieved using mild hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a highly effective reagent for this transformation. It is chemoselective for aldehydes and ketones over esters and carboxylic acids. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol, yielding Ethyl 2-(3-hydroxycyclobutyl)acetate.

Biocatalytic reductions, for instance using baker's yeast (Saccharomyces cerevisiae), can also be employed. Such methods are known to reduce β-keto esters, often with high degrees of stereoselectivity, affording chiral secondary alcohols. nih.govethz.ch This approach offers a green chemistry alternative for producing enantiomerically enriched products.

| Reducing Agent | Solvent | Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Ethyl 2-(3-hydroxycyclobutyl)acetate | Standard, chemoselective reduction. |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether / THF | 2-(3-hydroxycyclobutyl)ethan-1-ol | Non-selective; reduces both ketone and ester. |

| Baker's Yeast (S. cerevisiae) | Water, Sucrose | (S)- or (R)-Ethyl 2-(3-hydroxycyclobutyl)acetate | Can provide high enantiomeric excess. nih.govethz.ch |

Ester Functional Group Modifications

The ethyl ester portion of the molecule is susceptible to typical ester chemistry, allowing for the modification of the alkyl chain or its complete removal.

Transesterification is a fundamental process for converting one ester into another by reaction with an alcohol. ucc.ie For β-keto esters like this compound, this transformation provides a route to a variety of other esters, which can be crucial for tuning the molecule's properties or for subsequent synthetic steps. nih.gov The reaction is typically catalyzed by acids, bases, or enzymes. Direct transesterification avoids the need to generate the corresponding carboxylic acid, which in the case of β-keto acids, can be unstable and prone to decarboxylation. ucc.ie

A range of catalysts have been developed for the transesterification of β-keto esters, which would be applicable to this compound. nih.gov These include Lewis acids like boronic acids, which are effective due to the vacant p-orbital on the boron atom that can activate the carbonyl group. nih.gov Heterogeneous catalysts, such as zeolites (e.g., H-ferrierite) and sulfated zirconia, offer advantages in terms of ease of separation and catalyst recycling. ucc.ienih.gov

| Catalyst | Alcohol Substrate Examples | General Conditions | Key Features |

|---|---|---|---|

| Boric Acid | Primary and secondary alcohols, including allylic and propargylic alcohols | Solvent-free or in a solvent like toluene | Environmentally benign Lewis acid catalyst. nih.gov |

| Methylboronic Acid | Primary, secondary, and tertiary alcohols | 4 Å molecular sieves to remove ethanol | Mild, reusable catalyst. nih.gov |

| H-ferrierite (Zeolite) | Primary and secondary alcohols | Solvent-free, elevated temperatures | Shape-selective and stable heterogeneous catalyst. ucc.ie |

| 4-DMAP | Various alcohols | Cyclohexane solvent, azeotropic removal of ethanol | Proceeds with nearly stoichiometric amounts of reactants. ucc.ie |

| Novozym-435 (Lipase) | Various alcohols | Organic solvent (e.g., ethyl acetate) | Enzymatic method, often highly selective and performed under mild conditions. rsc.org |

Saponification, the hydrolysis of an ester under basic conditions, readily converts this compound into the corresponding carboxylate salt, sodium 2-(3-oxocyclobutyl)acetate, upon treatment with a base like sodium hydroxide. Ethanol is liberated as a byproduct.

Ring-Opening and Rearrangement Reactions of the Cyclobutane (B1203170) System

The inherent ring strain of the cyclobutane system makes it a substrate for various ring-opening and rearrangement reactions, which can be used to generate different cyclic or acyclic structures.

One of the most significant transformations of cyclic ketones is the Baeyer-Villiger oxidation. wikipedia.org When this compound is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA) or trifluoroperacetic acid (TFPAA), the cyclobutanone ring undergoes oxidative cleavage. wikipedia.orgorganic-chemistry.org An oxygen atom is inserted adjacent to the carbonyl carbon, converting the cyclic ketone into a γ-lactone. The regioselectivity of the insertion is determined by the migratory aptitude of the adjacent carbon atoms. In this case, the more substituted carbon (C3, bearing the acetate side chain) is generally expected to migrate preferentially, yielding an oxan-2-one derivative.

Another powerful transformation is the Favorskii rearrangement, which results in the ring contraction of cyclic α-halo ketones. wikipedia.org This pathway would first require the regioselective α-halogenation of the cyclobutanone ring in this compound, for instance at the C2 position, to form ethyl 2-(2-halo-3-oxocyclobutyl)acetate. Treatment of this intermediate with a base, such as sodium methoxide, would induce the rearrangement. nrochemistry.com The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the alkoxide nucleophile to yield a ring-contracted product, in this case, a substituted ethyl cyclopropanecarboxylate. wikipedia.org

| Reaction | Required Co-reactant/Catalyst | Intermediate | Expected Product Class |

|---|---|---|---|

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., mCPBA) | Criegee intermediate | γ-Lactone wikipedia.org |

| Favorskii Rearrangement | Base (e.g., NaOMe) on α-halo ketone | Cyclopropanone | Cyclopropanecarboxylate ester wikipedia.org |

Chemo- and Regioselective Transformations of this compound

The presence of two distinct carbonyl groups allows for selective transformations, provided that reagents with appropriate chemoselectivity are used. Furthermore, the unsymmetrical nature of the cyclobutanone ring presents challenges and opportunities for regiocontrol.

Chemoselectivity: The ketone of the cyclobutane ring can be selectively reduced in the presence of the ethyl ester. Reagents such as sodium borohydride (NaBH₄) are well-suited for this purpose, as they readily reduce aldehydes and ketones but are generally unreactive towards esters. youtube.comyoutube.com This reaction would yield ethyl 2-(3-hydroxycyclobutyl)acetate, preserving the ester functionality for further manipulation. Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester. youtube.com

Regioselectivity: The formation of an enolate from the cyclobutanone ring can occur by deprotonation at either the C2 position (adjacent to the CH₂COOEt group) or the C4 position. The choice of reaction conditions can dictate the regiochemical outcome. stackexchange.com

Kinetic vs. Thermodynamic Control: Deprotonation at the C4 position leads to the less sterically hindered, or kinetic, enolate. Deprotonation at the C2 position forms the more substituted, or thermodynamic, enolate.

"Hard" vs. "Soft" Enolization: The use of strong, sterically hindered bases at low temperatures (e.g., lithium diisopropylamide, LDA), known as "hard" enolization conditions, often leads to mixtures of regioisomeric enolates. nih.gov In contrast, "soft" enolization conditions, for example using a weaker amine base with a silyl (B83357) triflate, have been shown to provide much higher regioselectivity for enolization away from a substituent at the 3-position in cycloalkanones. nih.govorganic-chemistry.org Applying this to this compound, soft enolization would strongly favor the formation of the enolate (or enol ether) at the C4 position, allowing for subsequent regioselective alkylation or other electrophilic trapping at this site.

Applications in Advanced Organic Synthesis

Ethyl 2-(3-oxocyclobutyl)acetate as a Building Block for Complex Molecules

The compound's structure is primed for elaboration into more complex molecular architectures. The ketone allows for nucleophilic additions and condensations, while the active methylene (B1212753) group adjacent to the ester is suitable for a wide range of alkylation and acylation reactions. Furthermore, the strained cyclobutane (B1203170) ring can participate in unique ring-opening or rearrangement reactions to access different carbocyclic and heterocyclic systems.

While specific total syntheses of natural products commencing from this compound are not widely documented, its structure represents a highly valuable synthon for this field. Many natural products feature complex, three-dimensional sp³-rich frameworks; the cyclobutane ring of this compound provides an excellent starting point for generating such stereochemical complexity. nih.govbaranlab.org The synthesis of bioactive cyclobutane lignan (B3055560) natural products, for instance, highlights the importance of the cyclobutane core in biologically active molecules. nih.govrsc.org The functional handles on this compound allow for its incorporation into larger structures, and the strained ring itself can be a precursor to other ring sizes through controlled fragmentation or expansion reactions, making it a versatile tool for synthetic chemists aiming to construct intricate natural product skeletons. baranlab.org

The dual functionality of this compound makes it an ideal substrate for the synthesis of various heterocyclic compounds. The ketone and the β-ketoester-like moiety can participate in a range of classical condensation reactions to build five- and six-membered rings, which are ubiquitous in pharmaceuticals and agrochemicals.

For example, condensation of the cyclobutanone (B123998) with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can produce isoxazoles. The active methylene group, in conjunction with the ketone, can be utilized in multicomponent reactions to build more complex heterocyclic systems like dihydropyridines. These potential transformations underscore the compound's utility as a flexible intermediate for accessing diverse heterocyclic scaffolds.

Table 1: Potential Heterocyclic Synthesis from this compound

| Reagent(s) | Resulting Heterocycle Class |

| Hydrazine (NH₂NH₂) | Pyrazolone/Pyrazole |

| Hydroxylamine (NH₂OH) | Isoxazolone/Isoxazole |

| Urea or Thiourea | Pyrimidine or Thiouracil derivative |

| Aldehyde + Ammonia/Amine | Dihydropyridine (Hantzsch-type) |

| 1,2-Diamine | Diazepine derivative |

Utility in the Synthesis of Biologically Relevant Scaffolds

The structural motifs present in this compound are frequently found in biologically active molecules. Its ability to act as a rigid, three-dimensional scaffold makes it particularly interesting for modern drug discovery programs.

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) is a revolutionary approach in drug discovery. researchgate.netnih.gov PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase. nih.govwikipedia.org

A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand for an E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker connecting the two. researchgate.netnih.gov The linker is not merely a spacer but plays a critical role in determining the efficacy of the PROTAC by controlling the formation of a stable and productive ternary complex between the POI and the E3 ligase.

Oxocyclobutyl esters, such as this compound, are valuable starting points for creating the rigid, sp³-rich linkers that are increasingly sought after in PROTAC design. clinicaltrials.govwhiterose.ac.uk These non-linear linkers can improve physicochemical properties like solubility and cell permeability while providing precise conformational control to optimize the presentation of the two binding ligands. The ketone and ester functionalities of the parent molecule can be readily modified to attach the POI and E3 ligase ligands, making it a versatile building block for generating libraries of PROTACs for screening. researchgate.net

Table 2: Components of a Proteolysis Targeting Chimera (PROTAC)

| Component | Function | Example |

| Warhead | Binds to the target Protein of Interest (POI) for degradation. | Specific kinase inhibitor, receptor ligand, etc. |

| Linker | Connects the two ligands and positions them for ternary complex formation. | PEG chains, alkyl chains, sp³-rich scaffolds (e.g., derived from cyclobutanes). |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Pomalidomide (binds CRBN), VHL ligands. |

Prostaglandin (B15479496) D2 (PGD2) is a mediator involved in various inflammatory conditions, including allergic rhinitis and asthma. Its effects are mediated through receptors such as the DP₂ receptor (also known as CRTH2). medchemexpress.com Antagonists of this receptor are therefore of significant therapeutic interest. nih.gov

While this compound is not a direct component of known marketed drugs, its core structure is relevant to the synthesis of pharmaceutical intermediates. For example, the DP₂/thromboxane receptor antagonist Ramatroban features a complex carbazole (B46965) structure, but the broader class of prostaglandin receptor antagonists often incorporates various cyclic systems to mimic the natural ligand's conformation. nih.govmedchemexpress.comresearchgate.net The cyclobutane ring of this compound offers a rigid scaffold that can be used to develop novel analogs. By modifying the ketone and ester groups, medicinal chemists can attach the necessary pharmacophoric elements to target specific receptors. For instance, the ester can be hydrolyzed to a carboxylic acid—a common feature in many prostaglandin analogs—and the ketone can be transformed into a site for attaching larger aromatic or heterocyclic systems. This makes the compound a plausible starting point for the synthesis of novel analogs of DP receptor antagonists like Setipiprant or other biologically active molecules. wikipedia.orgdrugs.com

Application in Materials Science and Polymer Chemistry

The application of this compound in materials science is primarily based on its potential as a precursor to specialized monomers or as a functional additive. The strained cyclobutane ring can impart unique properties to a polymer backbone.

A plausible route involves the chemical modification of the title compound into a difunctional monomer suitable for polymerization. For example, reduction of the ketone to a hydroxyl group would transform the molecule into Ethyl 2-(3-hydroxycyclobutyl)acetate. Subsequent hydrolysis of the ester would yield 2-(3-hydroxycyclobutyl)acetic acid, a hydroxy acid monomer. This monomer could undergo polycondensation to produce polyesters containing a cyclobutane ring within the polymer backbone. Such a rigid cyclic unit could significantly influence the material's properties, potentially increasing the glass transition temperature and modifying its mechanical strength and degradation profile. Related strained-ring systems have been used to create functionalized polymers. rcsb.org

Alternatively, the compound could be used as a grafting agent to modify the surfaces of existing polymers, introducing the cyclobutane moiety as a pendant group to alter surface characteristics or to act as a reactive site for further functionalization. While not a bulk commodity, its specialized structure lends itself to the creation of high-performance or functional materials for biomedical or electronic applications.

Contributions to Methodology Development in Chemical Transformations

This compound, a functionally rich cyclobutane derivative, stands as a valuable building block in the development of novel synthetic methodologies. Its strained four-membered ring, combined with the ketone and ester functionalities, offers a unique platform for chemical exploration, leading to the generation of complex molecular architectures. While direct and extensive studies on this specific molecule's role in methodology development are emerging, its significance can be understood through the broader context of cyclobutane chemistry and the synthetic routes developed for its analogs. researchgate.netresearchgate.net

The inherent ring strain of the cyclobutane core in this compound makes it a reactive intermediate for a variety of transformations. baranlab.org Organic chemists have capitalized on this reactivity to devise new synthetic strategies. The development of reliable and selective methods to access and manipulate such four-membered rings is a significant area of research, as these motifs are prevalent in numerous biologically active natural products. rsc.org

A key contribution to methodology development lies in the synthetic strategies established for closely related structures, such as 3-oxocyclobutanecarboxylic acid. The multi-step synthesis of this precursor, which can be esterified to yield this compound, showcases a sequence of reactions that have been optimized for the construction and functionalization of the cyclobutane ring. google.com These synthetic sequences represent a methodological advancement for accessing this class of compounds.

For instance, the preparation of 3-oxocyclobutanecarboxylic acid often involves a multi-step process, which itself contributes to the repertoire of synthetic organic chemistry. google.com A representative synthetic pathway is outlined below:

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | 3-benzylidene cyclobutyronitrile, NaOH | 50% aqueous ethanol, 70°C, 12h | 3-benzylidene cyclobutyl carboxylic acid | 90 |

| 2 | 3-benzylidene cyclobutyl carboxylic acid | Methylene dichloride, Ozone, Dry ice/acetone (-78°C), then Dimethyl sulphide | 3-oxocyclobutanecarboxylic acid | 78 |

This table illustrates a potential synthetic route to a precursor of this compound, with data adapted from a patented method for 3-oxocyclobutanecarboxylic acid. google.com

The development of such synthetic routes is crucial for making these valuable building blocks more accessible for further methodological studies. Once obtained, this compound can serve as a key substrate in various chemical transformations. The ketone and ester functionalities allow for a wide range of reactions, including but not limited to:

Enolate Chemistry: The α-protons to the ester and ketone can be deprotonated to form enolates, which can then participate in a variety of carbon-carbon bond-forming reactions. The development of stereoselective enolate alkylations, aldol (B89426) reactions, and Michael additions using this substrate would constitute a significant methodological advance.

Ring-Opening Reactions: The strained cyclobutane ring can undergo regioselective ring-opening under various conditions (e.g., thermal, photochemical, or transition-metal catalyzed), providing access to a diverse array of linear or larger ring systems that would be challenging to synthesize through other means. researchgate.net

Reductions and Oxidations: The ketone functionality can be stereoselectively reduced to the corresponding alcohol, introducing a new stereocenter. The ester can also be reduced or hydrolyzed. The development of new catalytic systems for these transformations would be of considerable interest.

[2+2] Cycloadditions: The synthesis of the cyclobutane ring itself often relies on [2+2] cycloaddition reactions. The development of novel catalytic and stereoselective [2+2] cycloaddition methodologies to directly form substituted cyclobutanes like this compound is an active area of research. baranlab.org

In essence, while dedicated studies on this compound are not yet widespread, its structural features position it as a highly promising scaffold for the development of new synthetic methods. The advancements made in the synthesis of its precursors and the general understanding of cyclobutane reactivity provide a solid foundation for its future applications in expanding the toolkit of modern organic synthesis. researchgate.netrsc.org

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy

The proton NMR spectrum of Ethyl 2-(3-oxocyclobutyl)acetate would be expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Ethyl Group Protons: The ethyl ester moiety would give rise to two characteristic signals: a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons, resulting from spin-spin coupling with each other.

Cyclobutyl Ring Protons: The protons on the four-membered ring would present a more complex pattern. The protons adjacent to the carbonyl group (at C2 and C4) would be deshielded and appear at a lower field compared to the protons at C3. The methine proton at the point of substitution would also have a distinct chemical shift.

Methylene Bridge Protons: The protons of the methylene group connecting the cyclobutyl ring to the acetate (B1210297) group would appear as a distinct signal, likely a singlet or a multiplet depending on its magnetic environment.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, a specific number of signals would be anticipated, each corresponding to a unique carbon atom.

Carbonyl Carbons: Two distinct signals in the downfield region of the spectrum would be expected for the ketone carbonyl carbon of the cyclobutyl ring and the ester carbonyl carbon.

Ethyl Group Carbons: The two carbon atoms of the ethyl group would each produce a separate signal.

Cyclobutyl Ring Carbons: The carbon atoms of the cyclobutyl ring would show distinct chemical shifts based on their proximity to the carbonyl group and the substituent.

Methylene Bridge Carbon: The carbon of the methylene group linking the ring and the ester function would also have a characteristic chemical shift.

A hypothetical data table for the predicted NMR shifts is presented below.

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2 (triplet) | ~14 |

| Ethyl -OCH₂- | ~4.1 (quartet) | ~60 |

| -CH₂- (bridge) | ~2.5-2.8 | ~40-45 |

| Cyclobutyl -CH- | ~2.8-3.2 | ~45-50 |

| Cyclobutyl -CH₂- (adjacent to C=O) | ~3.0-3.4 | ~50-55 |

| Cyclobutyl C=O | - | ~205-215 |

| Ester C=O | - | ~170-175 |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₈H₁₂O₃), the molecular weight is 156.18 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 156. Subsequent fragmentation would likely involve the loss of neutral fragments, leading to the formation of characteristic daughter ions. Common fragmentation pathways for esters and ketones would be anticipated.

Predicted Fragmentation Patterns:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the acylium ion.

Loss of an ethyl radical (-CH₂CH₃): This would lead to another characteristic fragment.

Cleavage of the cyclobutyl ring: The strained four-membered ring could undergo cleavage to produce various smaller fragment ions.

McLafferty rearrangement: If sterically possible, this rearrangement could lead to the formation of specific fragment ions.

A table summarizing potential key fragments is provided below.

| m/z Value | Possible Fragment Identity |

| 156 | Molecular Ion [C₈H₁₂O₃]⁺ |

| 111 | [M - OCH₂CH₃]⁺ |

| 83 | [M - COOCH₂CH₃]⁺ |

| 55 | Fragment from cyclobutyl ring cleavage |

Note: The relative abundance of these fragments would provide further structural clues.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that are highly effective for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups.

Ketone C=O Stretch: A strong, sharp absorption band would be expected in the region of 1785-1765 cm⁻¹, which is characteristic for a ketone in a four-membered ring. The ring strain shifts this absorption to a higher frequency compared to acyclic ketones.

Ester C=O Stretch: Another strong absorption would appear around 1750-1735 cm⁻¹ for the ester carbonyl group.

C-O Stretch: The C-O stretching vibrations of the ester group would be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

C-H Stretch: Absorptions for the C-H stretching of the alkyl groups would be observed around 2950-2850 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. While the polar carbonyl groups would show strong signals in the IR spectrum, the less polar C-C bonds of the cyclobutyl ring might be more prominent in the Raman spectrum.

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Ketone C=O (cyclobutanone) | 1785 - 1765 (strong) | 1785 - 1765 (weak) |

| Ester C=O | 1750 - 1735 (strong) | 1750 - 1735 (moderate) |

| C-O (ester) | 1300 - 1000 (strong) | Moderate to weak |

| C-H (sp³) | 2950 - 2850 (moderate) | 2950 - 2850 (strong) |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and the conformation of the cyclobutyl ring and the ester substituent.

For this analysis to be possible, this compound would need to be obtained as a single crystal of suitable quality. The resulting crystal structure would reveal the puckering of the cyclobutyl ring and the spatial arrangement of the ethyl acetate side chain relative to the ring, offering unambiguous proof of its molecular structure. To date, no published crystal structure for this compound has been found.

Computational and Theoretical Studies of Ethyl 2 3 Oxocyclobutyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like ethyl 2-(3-oxocyclobutyl)acetate. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide deep insights into its electronic structure. These calculations would typically be employed to determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The resulting data can be used to predict the molecule's reactivity. For instance, the regions of highest and lowest electrostatic potential would indicate the likely sites for nucleophilic and electrophilic attack, respectively. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and its potential to participate in chemical reactions. A smaller gap generally suggests higher reactivity.

For a related compound, ethyl 2-(3-oxocyclopentyl)acetate, some basic computational data has been reported, which can serve as an illustrative example of the types of parameters that would be calculated.

Hypothetical Computational Data for this compound (This data is illustrative and not based on published research for this specific compound)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 43.37 Ų | Predicts transport properties in biological systems. |

| logP | 1.30 | Indicates lipophilicity and partitioning behavior. |

| Hydrogen Bond Acceptors | 3 | Relates to potential intermolecular interactions. |

| Hydrogen Bond Donors | 0 | Relates to potential intermolecular interactions. |

| Rotatable Bonds | 3 | Indicates conformational flexibility. |

Conformational Analysis of the Cyclobutyl and Ester Moieties

The presence of a cyclobutyl ring and a flexible ethyl acetate (B1210297) side chain in this compound suggests a complex conformational landscape. The cyclobutane (B1203170) ring is known to exist in a puckered conformation to relieve ring strain, and the ester group can adopt various orientations relative to the ring.

Reaction Mechanism Elucidation for Key Transformations

Theoretical chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent transformations. For example, the synthesis of related ethyl acetate derivatives often involves the esterification of a carboxylic acid with ethanol. byjus.com Computational methods can model the entire reaction pathway, including the structures of reactants, transition states, and products.

By calculating the activation energies for different potential pathways, chemists can predict which mechanism is most likely to occur. This understanding can be used to optimize reaction conditions to favor the formation of the desired product. For instance, in the synthesis of ethyl acetate itself, an acid catalyst is typically required to facilitate the reaction between acetic acid and ethanol. byjus.com

Molecular Docking and Simulation Studies of Analogues (e.g., enzyme-inhibitor interactions)

While there is no specific research on the molecular docking of this compound, studies on analogous compounds demonstrate how this technique can be used to predict biological activity. nih.govresearchgate.net Molecular docking involves computationally placing a small molecule (a ligand) into the binding site of a larger molecule, typically a protein or enzyme, to predict the binding affinity and orientation. nih.govresearchgate.net

For analogues of this compound, molecular docking could be used to screen for potential interactions with various enzymes. For example, if a structurally similar compound is found to inhibit a particular enzyme, docking studies could be used to hypothesize how this compound might bind to the same target. This would be followed by molecular dynamics simulations to assess the stability of the predicted binding mode over time. Such studies are instrumental in the early stages of drug discovery. nih.govresearchgate.net

Design of Novel Transformations and Derivatizations based on Theoretical Predictions

The insights gained from the computational studies described above can be leveraged to design novel chemical transformations and derivatives of this compound. By understanding the molecule's reactivity profile, chemists can predict how it will behave in the presence of various reagents.

For example, the predicted sites of nucleophilic and electrophilic attack can guide the selection of reagents to achieve specific chemical modifications. Furthermore, understanding the reaction mechanisms of known transformations can inspire the design of new catalytic systems or reaction conditions to achieve higher yields or novel products. Theoretical predictions can also guide the design of new analogues with enhanced biological activity or improved physicochemical properties. For instance, studies on other ethyl acetate derivatives have shown how activators can be tailored for selective reactions. rcsi.com

Future Research Directions and Unexplored Reactivity

Development of Green Chemistry Approaches for Synthesis

A primary focus for future research is the development of environmentally benign methods for synthesizing Ethyl 2-(3-oxocyclobutyl)acetate. Traditional synthesis routes often involve harsh conditions and generate significant waste. Green chemistry principles aim to mitigate these issues by utilizing less hazardous substances and improving atom economy. derpharmachemica.com One promising avenue is the use of greener solvents, such as ethyl acetate (B1210297) itself, which is considered to have a lower environmental impact. rsc.org Research into alternative catalytic systems and reaction conditions that reduce energy consumption and avoid toxic reagents is crucial for sustainable production. derpharmachemica.com

Table 1: Comparison of Synthesis Methods

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Conventional Synthesis | Often involves multi-step processes with various reagents. tcd.ie | Well-established procedures. | Can produce significant waste and may use hazardous materials. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. derpharmachemica.com | Reduced reaction times and often higher yields. derpharmachemica.com | Requires specialized equipment and optimization for scalability. |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance chemical reactivity. derpharmachemica.com | Can lead to improved yields and shorter reaction times compared to conventional methods. | Yields may be moderate and scalability can be a concern. derpharmachemica.com |

Catalytic Transformations of this compound

The catalytic transformation of this compound is a rich area for exploration. The ketone and ester functional groups present in the molecule are prime targets for a wide array of catalytic reactions. Research into selective reductions, oxidations, and carbon-carbon bond-forming reactions can unlock a diverse range of novel derivatives. For instance, developing catalysts for the stereoselective reduction of the ketone would provide access to chiral alcohols, which are valuable intermediates in pharmaceutical synthesis. Furthermore, catalytic systems that can selectively activate and transform the cyclobutane (B1203170) ring itself would open up new synthetic pathways. rsc.orgrsc.org

Exploring New Derivatization Strategies for Diverse Applications

The functional groups of this compound provide handles for extensive derivatization. Future research should focus on creating libraries of new derivatives and screening them for various applications. For example, the ester can be hydrolyzed, reduced, or converted to amides, while the ketone can undergo reactions such as Wittig olefination, reductive amination, or aldol (B89426) condensations. These transformations can lead to compounds with novel biological activities or material properties. nih.gov The development of efficient and selective derivatization methods is key to unlocking the full potential of this scaffold. nih.gov

Expanding the Scope of Application in Chemical Biology

The unique conformational properties of the cyclobutane ring make this compound and its derivatives intriguing candidates for applications in chemical biology. nih.gov The rigid, puckered structure can be used to control the spatial orientation of pharmacophoric groups, potentially leading to more potent and selective drug candidates. nih.govru.nl Future research could involve incorporating this scaffold into known bioactive molecules to improve their pharmacological profiles, such as metabolic stability and binding affinity. nih.gov Investigating its use as a core structure in fragment-based drug discovery could also yield novel therapeutic agents. nih.gov

Unraveling Complex Stereochemical Aspects of its Reactions

The stereochemistry of reactions involving this compound is a complex and underexplored area. The cyclobutane ring can exist in different puckered conformations, and the substituents can be arranged in various stereoisomeric forms. Understanding how these stereochemical features influence the outcome of chemical reactions is a significant research challenge. Advanced analytical techniques and computational modeling will be essential to elucidate the mechanisms and stereochemical pathways of its transformations. This knowledge will be critical for the rational design and synthesis of stereochemically pure compounds with specific biological activities or material properties.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3-oxocyclobutyl)acetate, and how can reaction conditions be systematically optimized?

this compound is typically synthesized via cyclization reactions involving ethyl acetoacetate derivatives and oxetane precursors. Key parameters include:

- Catalysts : Acid or base catalysts (e.g., H₂SO₄ or K₂CO₃) to facilitate ester bond formation and cyclobutane ring closure .

- Solvents : Polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates.

- Temperature : Controlled heating (60–80°C) to balance reaction rate and side-product formation .

- Scalability : Continuous flow reactors improve yield consistency in industrial-scale syntheses .

Optimization Strategy : Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent ratios. Monitor purity via HPLC and characterize intermediates using .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the ester carbonyl (δ ~170 ppm) and cyclobutyl ketone (δ ~210 ppm). Coupling constants in NMR reveal ring strain in the cyclobutane moiety .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C=O bond at 1.21 Å). ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHO) and fragments like [M–COOEt] .

Advanced Research Questions

Q. How does the reactivity of this compound vary under oxidative or reductive conditions, and what mechanistic insights exist?

- Oxidation : The cyclobutyl ketone is resistant to further oxidation, but the ester group can hydrolyze to carboxylic acids under strong acidic/basic conditions .

- Reduction : NaBH selectively reduces the ketone to a secondary alcohol, forming Ethyl 2-(3-hydroxycyclobutyl)acetate. Catalytic hydrogenation (H, Pd/C) may saturate the cyclobutane ring .

- Mechanistic Studies : DFT calculations predict transition states for ring-opening reactions. IR spectroscopy tracks carbonyl group transformations during redox processes .

Q. What computational strategies are employed to model the conformational dynamics and electronic properties of this compound?

- Molecular Dynamics (MD) : Simulate ring puckering and ester torsional angles in solvents (e.g., water vs. chloroform) using AMBER or CHARMM force fields .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. B3LYP/6-31G(d) models correlate with experimental UV-Vis spectra .

- Docking Studies : Screen for binding affinity with enzymes (e.g., cyclooxygenase) using AutoDock Vina, leveraging PubChem 3D conformer data .

Q. How can the biological activity of this compound derivatives be systematically evaluated against related cyclobutane-containing compounds?

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) .

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

- Structure-Activity Relationships (SAR) : Compare para-substituted analogs (e.g., 3-hydroxy vs. 3-chloro derivatives) to identify key pharmacophores .

- Toxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) assess cytotoxicity .

Q. What strategies resolve contradictions in reported spectral data or crystallographic parameters for this compound?

- Data Reconciliation : Cross-validate shifts with computed chemical shifts (e.g., using ACD/Labs or MestReNova) .

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine diffraction data from poorly diffracting crystals .

- Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational exchange broadening in cyclobutane protons .

Q. Methodological Tables

| Reaction Type | Conditions | Key Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 25°C | This compound (degraded) | |

| Reduction | NaBH₄, EtOH, 0°C | Ethyl 2-(3-hydroxycyclobutyl)acetate | |

| Hydrolysis | 6M HCl, reflux, 4h | 2-(3-oxocyclobutyl)acetic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.